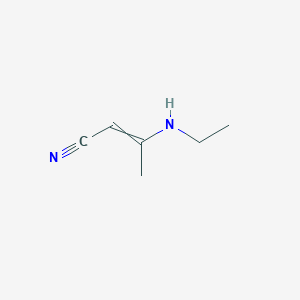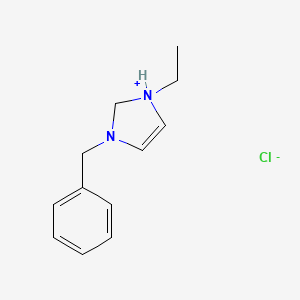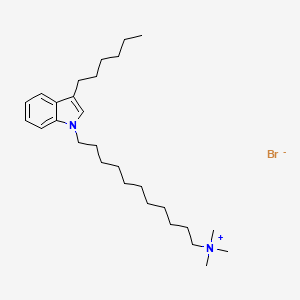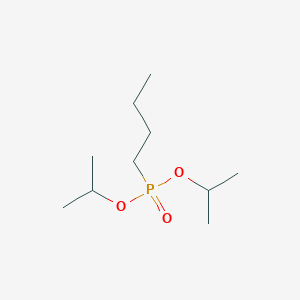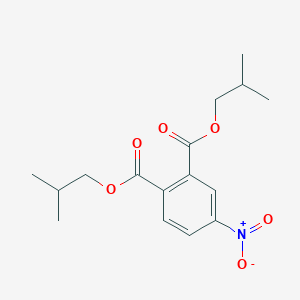![molecular formula C15H13F3N2O2 B14648327 N-Methyl-N'-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea CAS No. 52575-27-6](/img/structure/B14648327.png)
N-Methyl-N'-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N’-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea is an organic compound that belongs to the class of urea derivatives It features a trifluoromethyl group attached to a phenoxyphenyl structure, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea typically involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable amine precursor. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at a temperature range of 20°C to 60°C. The reaction mixture is then admixed with p-toluenesulfonic acid in a polar solvent at a temperature up to the reflux temperature of the solvent used .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres.
Major Products
Scientific Research Applications
N-Methyl-N’-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an anti-cancer agent.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-Methyl-N’-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with proteins, potentially inhibiting key enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Flufenoxuron: A benzoylurea insecticide with a similar trifluoromethyl group.
Sorafenib: A phenylurea derivative used as an anti-cancer drug.
Fluoxetine: An antidepressant with a trifluoromethylphenoxy group
Uniqueness
N-Methyl-N’-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
52575-27-6 |
|---|---|
Molecular Formula |
C15H13F3N2O2 |
Molecular Weight |
310.27 g/mol |
IUPAC Name |
1-methyl-3-[4-[4-(trifluoromethyl)phenoxy]phenyl]urea |
InChI |
InChI=1S/C15H13F3N2O2/c1-19-14(21)20-11-4-8-13(9-5-11)22-12-6-2-10(3-7-12)15(16,17)18/h2-9H,1H3,(H2,19,20,21) |
InChI Key |
CRUHEERVHIBBPV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl--water (1/1)](/img/structure/B14648250.png)
![Ethyl 3-[(2-cyanoethyl)(ethyl)phosphoryl]propanoate](/img/structure/B14648259.png)
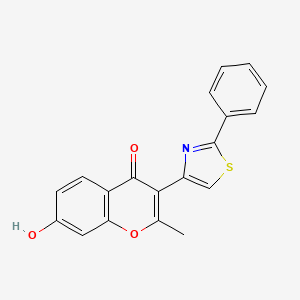

![2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid](/img/structure/B14648277.png)
![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14648282.png)
